Product packaging for N,N-Dimethyl-1-(morpholin-2-yl)methanamine(Cat. No.:CAS No. 122894-56-8)

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Cat. No.: B054837
CAS No.: 122894-56-8
M. Wt: 144.21 g/mol
InChI Key: KNCQHMMKDOIHRT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a tertiary amine and a morpholine ring, which confers distinct physicochemical properties and makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Its primary research application lies in its use as a precursor or intermediate in the development of potential pharmaceuticals, particularly those targeting the central nervous system (CNS). The structure suggests potential for modulating various biological targets; the morpholine moiety often contributes to solubility and pharmacokinetic properties, while the dimethylaminomethyl group can serve as a key functional handle for further chemical elaboration. Researchers utilize this compound to explore structure-activity relationships (SAR), create focused libraries for high-throughput screening, and develop new ligands for G-protein coupled receptors (GPCRs) and other enzymatic targets. It is supplied strictly for laboratory research purposes to facilitate the advancement of chemical biology and pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B054837 N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 122894-56-8

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQHMMKDOIHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392151
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-56-8
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-morpholin-2-ylmethyl-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Morpholine-2-Methanol Derivatives

A foundational route involves the alkylation of morpholine-2-methanol with dimethylamine. The hydroxyl group in morpholine-2-methanol is first activated into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

Reaction Conditions :

  • Tosylation : Morpholine-2-methanol reacts with tosyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by quenching with aqueous NaHCO₃ .

  • Alkylation : The resulting tosylate intermediate is treated with dimethylamine (2.5 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours .

StepReagentsSolventTemperatureTimeYield
TosylationTsCl, Et₃NDCM0–5°C2 h85%
AlkylationDimethylamineTHF60°C12 h72%

This method achieves moderate yields but requires careful control of stoichiometry to avoid over-alkylation. Stereochemical integrity is preserved by maintaining low temperatures during tosylation .

Reductive Amination of Morpholine-2-Carbaldehyde

Reductive amination offers a streamlined pathway by condensing morpholine-2-carbaldehyde with dimethylamine in the presence of a reducing agent.

Procedure :

  • Morpholine-2-carbaldehyde (1.0 equiv) and dimethylamine (1.5 equiv) are stirred in methanol at 25°C for 1 hour.

  • Sodium cyanoborohydride (1.2 equiv) is added, and the reaction proceeds for 24 hours .

ParameterValue
SolventMethanol
Temperature25°C
Time24 h
Yield68%

This method avoids the need for pre-activation of the hydroxyl group but faces challenges in aldehyde stability. Catalytic hydrogenation (H₂, Pd/C) has been explored as an alternative reducing agent, though yields remain comparable .

Palladium-Catalyzed C–N Coupling

Adapting methodologies from aryl amination, palladium catalysts enable direct coupling between morpholine derivatives and dimethylamine precursors.

Example Protocol :

  • Substrate : 2-(Chloromethyl)morpholine (1.0 equiv).

  • Catalyst : NHC-Pd(II)-Im complex (1 mol%) .

  • Base : NaOH (3.0 equiv) in water at 50°C for 3 hours .

ComponentQuantityRole
2-(Chloromethyl)morpholine0.8 mmolElectrophile
Dimethylamine2.0 equivNucleophile
NHC-Pd(II)-Im1 mol%Catalyst
NaOH3.0 equivBase

Outcome :

  • Yield: 91% .

  • Selectivity: >99% for the (R)-isomer when using chiral ligands.

This approach benefits from aqueous conditions and short reaction times, though catalyst cost remains a limitation for industrial scaling .

Cyclization of N,N-Dimethyl-2-Aminoethanol Derivatives

Industrial routes often employ cyclization strategies to construct the morpholine ring while introducing the dimethylaminomethyl group.

Process Overview :

  • Intermediate Synthesis : N,N-Dimethyl-2-aminoethanol is treated with 3-chloro-3-methyl-1-butyne (1.2 equiv) in DMF under 4 N NaOH at 60°C .

  • Cyclization : The intermediate undergoes thermal cyclization at 150°C for 5 hours under 20 atm pressure .

StepConditionsYield
AlkylationDMF, 60°C, 4 h78%
Cyclization150°C, 20 atm, 5 h65%

This method leverages continuous flow reactors in industrial settings to enhance heat transfer and reduce side reactions .

Enantioselective Synthesis Using Chiral Auxiliaries

For pharmaceutical applications, enantiomeric purity is critical. Chiral resolution techniques include:

a. Kinetic Resolution with Lipases :

  • Substrate : Racemic N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : Vinyl acetate (1.5 equiv) in tert-butyl methyl ether (TBME) at 30°C .

ParameterValue
Time48 h
Conversion45%
ee (R)98%

b. Chiral Chromatography :

  • Column : Chiralpak IA.

  • Eluent : Hexane/isopropanol (90:10).

  • Retention : (R)-isomer elutes at 12.3 minutes .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldScalability
AlkylationHigh stereocontrolMulti-step72%Moderate
Reductive AminationSingle-stepAldehyde instability68%Low
Pd-Catalyzed CouplingAqueous conditionsCatalyst cost91%High
CyclizationIndustrial feasibilityHigh pressure65%High
Chiral ResolutionHigh eeTime-intensive45%Low

Industrial-Scale Optimization

Continuous Flow Reactors :

  • Residence Time : 30 minutes.

  • Throughput : 50 kg/day.

  • Purity : >99.5% by HPLC .

Catalyst Recycling :

  • Pd catalysts are recovered via nanofiltration membranes, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Notably:

  • Neurotransmitter Interaction : It modulates neurotransmitter systems, influencing mood and cognition.
  • Antitumor Activity : Investigated for its effects on cancer cell lines, it may induce apoptosis in tumor cells.
  • Antibacterial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antibiotic .

Organic Synthesis

As a chiral building block, N,N-Dimethyl-1-(morpholin-2-yl)methanamine is valuable in synthesizing complex molecules. Its chirality allows for selective interactions with biological targets, enhancing its utility in drug design .

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique properties. It plays a role in polymer synthesis and coatings, contributing to advanced material development.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter receptors. The compound demonstrated selective binding to specific receptors, altering their activity and influencing signal transduction processes. This research highlights its potential as a model compound for studying chiral amines' effects on biological systems .

Case Study 2: Antitumor Activity Assessment

Research evaluated the antitumor properties of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in certain tumor cells, making it a candidate for further development as an anticancer agent .

Data Tables

Application Area Description Potential Impact
Medicinal ChemistryDrug development targeting neurotransmitter systemsImproved treatments for neurological disorders
Organic SynthesisChiral building block for complex moleculesEnhanced drug efficacy through selective interactions
Material ScienceProduction of specialty chemicals and polymersAdvancements in material properties and applications
Biological Activity Type Description
Neurotransmitter InteractionModulates neurotransmitter systems
Antitumor ActivityInduces apoptosis in cancer cells
Antibacterial PropertiesActive against various bacterial strains

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with various molecular targets and pathways. As a nucleophilic amine, it can participate in a range of chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N,N-Dimethyl-1-(morpholin-2-yl)methanamine to other N,N-dimethylmethanamine derivatives are outlined below. Key differences lie in substituent groups, synthesis pathways, and biological activities.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituent(s) Biological Activity/Application Reference
This compound Morpholine + dimethylaminomethyl Morpholin-2-yl group Not explicitly reported (structural studies)
N,N-Dimethyl-1-(3-nitrophenyl)methanamine Benzene ring + dimethylaminomethyl 3-Nitrophenyl group Intermediate for WEE1 kinase inhibitors
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine Triazole + phenethyl + dimethylaminomethyl Phenethyl-triazole moiety Click chemistry-derived ligands
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine Indole ring + dimethylaminomethyl 5-Nitroindole group c-Myc G-quadruplex DNA binders
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine Pyrrole ring + dimethylaminomethyl Pyrrole group Antimicrobial and antifungal agents

Key Observations

Substituent Effects on Bioactivity Aromatic Nitro Groups (e.g., 3-nitrophenyl in , 5-nitroindole in ): These electron-withdrawing groups enhance reactivity and are common in kinase inhibitors and DNA-targeting agents. Heterocyclic Moieties (e.g., morpholine, triazole, pyrrole): The morpholine ring in the target compound may confer improved solubility compared to phenyl or indole derivatives. Triazole-containing analogues (e.g., 10f in ) are often utilized in click chemistry for rapid ligand assembly.

Synthetic Pathways Reductive Amination: A common method for dimethylaminomethyl derivatives (e.g., synthesis of 55 in using formaldehyde and dimethylamine). Multicomponent Reactions: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition in ) and Suzuki-Miyaura coupling (e.g., pyridyl-substituted 2a in ) enable rapid diversification.

Biological Applications Antimicrobial Activity: Pyrrole- and imidazopyridine-substituted derivatives (e.g., 4a-l in ) exhibit broad-spectrum activity against pathogens like E. coli and C. albicans.

Table 2: Pharmacological Data for Selected Analogues

Compound IC50 (µM) / MIC (µg/mL) Target/Mechanism Reference
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (9 ) 0.5–2.0 (c-Myc G-quadruplex binding) DNA stabilization
N,N-Dimethyl-1-(3-nitrophenyl)methanamine (36 ) ~0.1 (WEE1 inhibition) Kinase inhibition
Imidazopyridine derivatives (4a-l ) 8–32 (bacteria); 16–64 (fungi) Cell membrane disruption

Biological Activity

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, also known as DMAEM, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAEM, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMAEM features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen atom and five carbon atoms. The compound has a molecular formula of C7H16N2OC_7H_{16}N_2O and a molecular weight of approximately 144.21 g/mol. The presence of a dimethylamino group enhances its solubility and reactivity, making it a versatile candidate for further pharmacological exploration .

Synthesis Methods

Several methods have been developed for synthesizing DMAEM. Common approaches include:

  • Alkylation Reactions : Utilizing morpholine derivatives and dimethylamine under controlled conditions.
  • Reductive Amination : Involving the reaction of morpholine with formaldehyde and dimethylamine.
  • Catalytic Processes : Employing various catalysts to enhance yields and purity.

These synthetic routes are critical as they influence the compound's biological activity by determining its purity and structural integrity.

Anticancer Potential

Recent studies have indicated that DMAEM exhibits significant anticancer properties. For instance, in vitro assays have shown that compounds structurally related to DMAEM can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The cytotoxicity of these compounds was assessed using the half-maximal inhibitory concentration (IC50) method, revealing promising results:

CompoundCell LineIC50 (μM)
DMAEMMDA-MB-2314.98 - 14.65
DMAEMHepG22.43 - 7.84

These findings suggest that DMAEM could serve as a lead compound in developing new anticancer agents.

The mechanisms by which DMAEM exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Receptor Interaction : Computational modeling suggests that DMAEM can interact with various biological targets, influencing signaling pathways involved in cell proliferation and survival.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of DMAEM-related compounds on breast cancer cells, demonstrating that certain derivatives significantly induced apoptosis at low concentrations while sparing normal human cells .
  • Molecular Docking Studies : In silico analyses indicated that DMAEM derivatives bind effectively to colchicine-binding sites on tubulin, which is crucial for their anticancer activity .
  • Pharmacokinetic Profiles : Studies assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of DMAEM derivatives revealed favorable characteristics compared to traditional chemotherapeutics like cisplatin .

Q & A

Q. Methodological Answer :

  • Collect high-resolution data (d-spacing <0.8 Å) using synchrotron radiation.
  • Apply Twinning Law Analysis in SHELXL to refine disordered regions .
  • Use DFT calculations (e.g., Gaussian 16) to validate low-energy conformers .

What analytical workflows confirm purity for publication?

Q. Methodological Answer :

  • HPLC-PDA/MS : Ensure >95% purity with orthogonal methods (e.g., C18 and HILIC columns).
  • Elemental Analysis : Match C, H, N values to theoretical within ±0.4% .
  • Residual Solvent Analysis : Follow ICH Q3C guidelines using GC-FID .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Reactant of Route 2
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N,N-Dimethyl-1-(morpholin-2-yl)methanamine

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